molecular formula C22H44O6 B1220942 Hexadecyl glucoside CAS No. 75319-63-0

Hexadecyl glucoside

Cat. No.: B1220942
CAS No.: 75319-63-0
M. Wt: 404.6 g/mol
InChI Key: PAEMERHSTIDLSE-QMCAAQAGSA-N
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Description

Overview of Hexadecyl Glucoside as a Model Amphiphile

This compound, with the molecular formula C₂₂H₄₄O₆ and a molecular weight of approximately 404.6 g/mol ontosight.ainih.gov, is a non-ionic surfactant. Its structure consists of a glucose moiety, providing hydrophilicity, and a long hexadecyl chain, conferring hydrophobicity ontosight.ai. This amphiphilic character drives its ability to self-assemble into various supramolecular structures, such as micelles and liquid crystalline phases, in aqueous solutions researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com.

The aggregation behavior of this compound is a key area of study. Its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, has been reported as 1.53 × 10⁻⁵ mol dm⁻³ researchgate.net. This relatively low CMC indicates its efficiency as a surfactant. Beyond micelle formation, this compound exhibits thermotropic and lyotropic liquid crystalline behavior, forming ordered phases like lamellar or hexagonal structures, which are of interest in material science and nanotechnology researchgate.nettandfonline.comresearchgate.nettandfonline.com. Its ability to modify lipid bilayers and integrate into biological membranes also makes it a valuable model for studying membrane protein interactions and lipid dynamics nih.gov.

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₂₂H₄₄O₆ ontosight.ainih.gov
Molecular Weight 404.6 g/mol nih.gov
CAS Number 54549-27-8 chemsrc.comchemicalbook.com
Appearance White, waxy solid ontosight.ai
Solubility Soluble in organic solvents ontosight.ai
Critical Micelle Conc. (CMC) 1.53 × 10⁻⁵ mol dm⁻³ researchgate.net
Hydrophilic-Lipophilic Balance (HLB) 8.86 researchgate.net

Historical Context of Glycolipid Research

Glycolipids, molecules comprising a carbohydrate covalently linked to a lipid moiety, have been recognized as essential components of cell membranes and play crucial roles in various biological functions, including cell recognition, adhesion, and signaling taylorandfrancis.comresearchgate.netcambridgescholars.com. The early history of glycolipid research primarily focused on glycosphingolipids found in animal tissues, with significant contributions from researchers like J. N. Kanfer and S. Hakomori researchgate.net. In parallel, research into glycoglycerolipids, prevalent in plants and microorganisms, also developed researchgate.net.

This compound itself has historical roots in carbohydrate chemistry. It was among the first synthesized carbohydrate derivatives observed to exhibit liquid crystalline behavior, prepared by Emil Fischer and colleagues around 1911 researchgate.net. This early discovery highlighted the potential of sugar-based amphiphiles to form ordered structures, foreshadowing their later exploration in material science and as model systems for biological membranes. The broader field of glycolipid research has since expanded to encompass their diverse biological activities and potential applications, including their use as eco-friendly alternatives to synthetic surfactants taylorandfrancis.comresearchgate.net.

Current Paradigms and Research Significance

Current research paradigms involving this compound are multifaceted, leveraging its amphiphilic properties for advancements in various scientific disciplines. A primary focus is its self-assembly behavior , where it forms organized nanostructures such as micelles, vesicles, and liquid crystals. This capacity is fundamental to its application in developing novel drug delivery systems, encapsulating hydrophobic drugs, and enhancing their bioavailability nih.govchemsynlab.com. The ability to control the morphology and stability of these self-assembled structures through variations in concentration, temperature, or the presence of other molecules is a significant area of investigation researchgate.netresearchgate.nettandfonline.comnih.gov.

In biotechnology and biochemistry , this compound is widely employed for the solubilization and purification of membrane proteins. Its mild detergent properties allow it to extract proteins from lipid bilayers while often preserving their native structure and function, making it a preferred choice over harsher detergents ontosight.aichemsynlab.comnih.govwikipedia.org. Its interaction with lipid bilayers is also studied to understand membrane fluidity and protein insertion mechanisms nih.gov.


Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEMERHSTIDLSE-QMCAAQAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226281
Record name Hexadecyl glucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75319-63-0
Record name Hexadecyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Biocatalytic Production

Chemical Synthesis Approaches

Fischer Glycosylation Modifications

The Fischer glycosylation, a method first described in 1893, remains a foundational technique for the synthesis of alkyl glucosides, including hexadecyl glucoside tandfonline.comnii.ac.jpresearchgate.net. This process typically involves the acid-catalyzed condensation of glucose with a fatty alcohol, such as hexadecanol (B772), to form the glycosidic bond iyte.edu.tr. Various acidic catalysts can be employed, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts such as sulfonated mesoporous carbon . One study reported an 89% yield for this compound synthesis using sulfonated mesoporous carbon under conditions of 120°C and 15 mmHg vacuum for 3 hours, a result attributed to the minimization of water content and the enhanced accessibility of glucose provided by the catalyst's mesoporous structure . Older methods, such as using 15% HCl at 60°C for 24 hours, could lead to glucose caramelization and reduced yields, often below 70% . The inherent nature of Fischer glycosylation results in the formation of a mixture of anomers (α and β) and cyclic forms (pyranosides and furanosides) due to equilibrium established through open-chain intermediates, with the α-pyranoside isomer generally being the thermodynamically more stable product researchgate.net.

Jet-Flow Reactor SystemsContinuous flow chemistry presents potential advantages for glycosylation reactions, offering improved efficiency and control over reaction parametersnih.govacs.org. While continuous flow methodologies have seen more extensive application in the synthesis of C-aryl glycosides, their utility for C-alkyl and related glycosides is an active area of researchnih.govacs.org. A patented process details the use of a jet-flow reactor system designed for the continuous synthesis of alkyl glucosides, indicating progress in industrial-scale production strategiesbenchchem.com.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a significant advancement for accelerating and enhancing the efficiency of alkyl glucoside synthesis tandfonline.comnih.govacademie-sciences.frgoogle.comresearchgate.net. Compared to conventional heating methods, microwave-assisted Fischer glycosylation dramatically reduces reaction times, often from several hours to mere minutes, while achieving high yields and allowing for better control over anomeric ratios tandfonline.comnih.gov. For instance, microwave irradiation in a batch reactor for 60 minutes yielded methyl α-D-glucopyranoside and its β-anomer with a complete conversion (100%) and an α:β ratio of 85:15 tandfonline.com. Other studies have reported yields of 72% after just 10 minutes of microwave heating, a substantial improvement over the 46% yield obtained after 1 hour of classical heating academie-sciences.fr. The synergistic application of microwave and ultrasound irradiation has also been investigated, leading to faster reaction kinetics and high rates of glucose inversion google.com.

Stereoselective Synthesis Challenges of Anomers

A primary challenge in the chemical synthesis of this compound and other alkyl glucosides lies in achieving precise control over anomer formation, specifically the ratio of α- to β-anomers tandfonline.comresearchgate.netnih.gov. Traditional Fischer glycosylation typically results in a mixture of both anomers, reflecting thermodynamic control under the acidic reaction conditions researchgate.net. While microwave irradiation can influence these anomeric ratios tandfonline.comnih.gov, obtaining high selectivity for a single anomer often necessitates alternative synthetic strategies. Enzymatic methods, which utilize enzymes such as β-glucosidase, are known to offer high stereoselectivity, frequently yielding over 90% of the β-anomer under milder reaction conditions . However, within the scope of chemical synthesis, the control of anomeric configuration in O-glycoside formation, particularly for long-chain alkyl glucosides, remains an active area of research nih.govrsc.org. Stereoelectronic effects, such as the β-effect, can contribute to stereocontrol, but these effects can be complicated by the presence of substituents at the C2 position of the sugar donor nih.gov.

Data Tables

Table 1: Fischer Glycosylation Modifications and Microwave-Assisted Routes

Method/CatalystConditionsYieldAnomer Ratio (α:β)NotesSource(s)
Classical Fischer (Sulfonated mesoporous carbon)120°C, 15 mmHg, 3 h89%Not specifiedMinimizes water content, enhanced glucose accessibility
Classical Fischer (HCl, 15%)60°C, 24 h<70%Not specifiedRisks glucose caramelization
Microwave-Assisted Fischer (Batch)60 min100%85:15Improved efficiency, controlled anomeric ratio tandfonline.com
Microwave-Assisted Fischer10 min72%Not specifiedBetter efficiency than classical heating (46% in 1h) academie-sciences.fr
Microwave-Assisted Fischer30 min88%Not specifiedBetter efficiency than classical heating (46% in 1h) academie-sciences.fr
Microwave-Ultrasound Catalysis110-120°C, 1.5-6.5 KPa, 30-60 min99%Not specifiedFaster reaction times google.com
Direct Synthesis (Acid catalysis)100-150°C>90% purityNot specifiedEmulsion process, water removed by distillation
Direct Synthesis (Acid catalysis)110-120°C, 10-100 mbarNot specifiedNot specifiedWater removed by distillation google.com

Table 2: Continuous Flow & Emulsion-Based Processes

MethodReactor Type / ProcessConditionsYieldNotesSource(s)
Continuous FlowJet-Flow Reactor SystemNot specifiedNot specifiedPatented process for continuous synthesis
Continuous FlowMicroreactor Scale Fischer GlycosylationVarious acidic catalysts and conditions24-40%Improved yields over previous methods researchgate.net
Emulsion-Based ProcessBatch/Continuous100-150°C, water removed by distillation>90% purityUses 10-80% aqueous glucose and hexadecanol
Emulsion ProcessBatch/Continuous50°-90°C (glycose prep), 100°-150°C (reaction)Not specifiedUses aqueous glycoses (10-80% water) and C8-C30 alcohols google.com
High-Gravity Impinging Stream-Rotating Packed Bed (IS-RPB)IS-RPBBelow 90°C (initial), subsequent reprocessing for >90% conversion>70% (initial), >90% (reprocessed)Solves glucose agglutination, reduces alcohol ratio to 2:1 mdpi.com

Compound List

this compound (Cetyl glucoside)

Glucose

Hexadecanol (Cetyl alcohol)

Alkyl glucosides

Alkyl polyglucosides (APGs)

Methyl glucoside

Ethyl glucoside

Butyl glucoside

Octyl glucoside

Decyl glucoside

Dodecyl glucoside

Tetradecyl glucoside

Octadecyl glucoside

Cetearyl glucoside

D-glucose

Anomers (alpha, beta)

Pyranoside

Furanoside

Glycals

Bromoalkyl glycosides

Oligosaccharides

Carbohydrates

Fatty alcohols

Fatty acids

Glycosyl phosphates

Dithiophosphate triesters

Glycosyl stannanes

Glycosyl imidates

Glycosyl halides

Glycosyl phosphites

Glycosyl esters

Glycosyl NHP esters

Glycosylamines

Glycopeptides

Iminosugars

Nucleosides

Nucleoside analogues

Glycosyl radical precursors

p-nitrophenyl β-D-glucopyranoside

Sorbitol

Sorbitan esters

Sugar fatty acid esters (SFAEs)

N-acetyl-N-alkyl-D-glucamides

tert-butyl glycosides

Myristic acid

Palmitic acid

Oleic acid

tert-butyl miristyl glycoside surfactant (TBMG)

tert-butyl palmityl glycoside (TBPG)

tert-butyl oleyl glycoside (TBOG)

Anisole

4-propylguaiacol

4-propylphenol (B1200801)

Glycereth-7-caprylate/caprate

Sertaconazole nitrate (B79036)

Adapalene

Crystal violet (CV)

Dapagliflozin

Remdesivir

Nothofagin

1-deoxynojirimycin (B1663644) (DNJ)

Lomaiviticins

Olivomycin A

OSW-1

Durhamycin

Supramolecular Organization and Self Assembly Phenomena

Fundamental Principles of Amphiphilic Self-Assembly

Amphiphilic molecules, such as hexadecyl glucoside, possess distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In aqueous solutions, these molecules spontaneously organize to minimize unfavorable interactions between the hydrophobic tails and water, while maximizing favorable interactions between the hydrophilic heads and water mdpi.comacs.org. This process, driven primarily by the hydrophobic effect, leads to the formation of various supramolecular aggregates, including micelles, bilayers, and liquid crystalline phases mdpi.comacs.org. The balance between the volume of the hydrophobic tail, the size and nature of the hydrophilic headgroup, and the surrounding medium (temperature, concentration, ionic strength) dictates the specific morphology and stability of these assemblies acs.orgnih.gov.

Micellization Behavior in Aqueous Solutions

Micellization is a primary mode of self-assembly for surfactants like this compound in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form spherical or elongated structures called micelles acs.orgttuhsc.edu.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter characterizing the micellization process. It represents the concentration at which the surfactant monomers begin to form micelles, and the monomer concentration in solution remains relatively constant above this point ttuhsc.edu. While specific quantitative CMC values for this compound itself are not universally reported in the provided literature, related alkyl glucosides and maltosides exhibit CMCs in the millimolar range cir-safety.orgresearchgate.netnih.gov. For instance, poly(this compound) has a reported CMC of 2-3 mM cir-safety.org. Studies on hexadecyl maltosides indicate that the anomeric configuration influences the CMC, with the α-anomer generally showing a lower CMC than the β-anomer nih.gov.

Factors Influencing Micelle Formation

Several molecular and environmental factors significantly influence the micellization behavior of this compound:

Anomeric Configuration: The stereochemistry of the glucose headgroup, specifically the anomeric configuration (α or β), plays a crucial role in micelle formation and morphology. For hexadecyl maltosides, the β-anomer, with its equatorial hydroxyl groups, allows for closer packing of headgroups in the micellar corona. This closer packing reduces micelle curvature and favors the formation of more elongated structures nih.govacs.orgresearchgate.net. Conversely, the α-anomer, with axial hydroxyl groups, leads to less efficient headgroup packing and typically results in shorter micelles nih.govacs.orgresearchgate.netdiva-portal.org.

Alkyl Chain Length: The hexadecyl (C16) chain length contributes significant hydrophobicity. Longer alkyl chains generally increase the tendency for self-assembly by strengthening hydrophobic interactions, thus lowering the CMC and increasing the size of the aggregated structures researchgate.netresearchgate.net. The C16 chain length is conducive to forming more complex and elongated micellar structures compared to shorter alkyl chains.

Temperature and Ionic Strength: While non-ionic surfactants like this compound are generally less sensitive to ionic strength compared to ionic surfactants, changes in temperature can affect micelle size and aggregation number acs.orgcdnsciencepub.com.

Micelle Morphology and Structural Transitions

The self-assembly of this compound and its analogues can lead to different micelle morphologies, ranging from spherical to cylindrical and, under certain conditions, worm-like micelles (WLM) nih.govacs.orgresearchgate.netdiva-portal.orgnih.gov.

Spherical Micelles: At concentrations just above the CMC, spherical micelles are typically formed. These are the most common initial aggregates for many surfactants.

Cylindrical and Worm-like Micelles (WLM): With increasing surfactant concentration or due to specific molecular features (like the β-anomeric configuration in hexadecyl maltosides), micelles can elongate into cylindrical or worm-like structures nih.govacs.orgresearchgate.netdiva-portal.org. These WLM are often described as "living polymers" and can entangle at higher concentrations, leading to viscoelastic and shear-thinning rheological properties acs.orgdiva-portal.orgdiva-portal.org. The α-anomers of hexadecyl maltosides tend to form shorter cylindrical micelles, resulting in Newtonian fluid behavior, whereas the β-anomers form long, semi-flexible WLMs that entangle and exhibit viscoelasticity acs.orgdiva-portal.org.

Structural transitions between these morphologies can occur with changes in surfactant concentration, temperature, or the presence of co-surfactants or additives nih.govccmb.res.in.

Table 1: Influence of Anomeric Configuration on Micelle Morphology (Hexadecyl Maltosides)

Anomeric ConfigurationMicelle MorphologyCharacteristicsRheological Behavior
β-Hexadecyl MaltosideElongated, Worm-like Micelles (WLM)Long, semi-flexible; form entangled networks at higher concentrations; exhibit large persistence lengths. nih.govacs.orgresearchgate.netdiva-portal.orgViscoelastic, non-Newtonian, shear-thinning. acs.orgdiva-portal.org
α-Hexadecyl MaltosideShorter, Cylindrical MicellesShorter; less prone to entanglement; structure varies with concentration and temperature. nih.govacs.orgdiva-portal.orgNewtonian, lower viscosity. acs.orgdiva-portal.org

Liquid Crystalline Phase Behavior

Beyond micellization, amphiphiles like this compound can self-assemble into more complex, ordered structures known as liquid crystalline phases when the concentration of water or surfactant is varied. These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid nih.govacs.org.

Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystalline phases are formed in response to changes in concentration, typically in the presence of a solvent like water. Hexadecyl-D-glucoside was one of the early synthesized carbohydrate derivatives observed to exhibit liquid crystalline behavior researchgate.net. Studies on related alkyl glucosides with shorter chains (nonyl and decyl) have revealed the formation of various lyotropic phases, including hexagonal, bicontinuous cubic, and lamellar phases, as a function of concentration and temperature acs.org.

Lamellar Phase (Lα): Characterized by bilayers of surfactant molecules separated by water layers, forming a layered structure acs.org.

Hexagonal Phase (H1 or HII): Can be normal (H1, oil-in-water cylinders) or inverse (HII, water-in-oil cylinders), where surfactant molecules form cylindrical aggregates packed in a hexagonal array nih.govnih.gov.

Cubic Phases (QII): Complex three-dimensional network structures, which can be normal or inverse nih.govacs.org.

The specific lyotropic phase behavior of this compound would be influenced by its C16 chain length and the glucose headgroup. Longer alkyl chains and specific headgroup structures can promote the formation of inverse phases (like HII or inverse cubic) at higher surfactant concentrations or under specific hydration conditions researchgate.netmdpi.comcolab.ws. These ordered structures are critical in applications such as drug delivery systems due to their ability to encapsulate and release active compounds in a controlled manner nih.gov.

Compound Names:

this compound

Hexadecyl maltoside (α and β anomers)

Octyl glucoside

Nonyl β-glucoside

Decyl β-glucoside

Lauryl glucoside

Alkyl glucosides

Thermotropic Liquid Crystalline Propertiesresearchgate.netresearchgate.net

This compound and its related compounds, such as hexadecyl-β-D-glucopyranoside, are known to exhibit thermotropic liquid crystalline behavior. This means they form ordered phases that are sensitive to temperature changes, transitioning between crystalline, liquid crystalline, and isotropic liquid states. Studies using techniques like optical polarizing microscopy and differential scanning calorimetry (DSC) confirm this behavior researchgate.net. The presence of water and the degree of hydration significantly influence these thermotropic transitions. For instance, hydrated cetyl glucoside systems have shown multiple endothermic peaks in DSC analyses, indicative of transitions from gel to liquid crystalline states, with the temperatures of these transitions varying with water content d-nb.infouoc.gr. While specific transition temperatures for anhydrous this compound are not extensively detailed in the reviewed literature, the fundamental capacity for thermotropic mesophase formation is well-established researchgate.netresearchgate.net.

Phase Diagram Analysis in Multicomponent Systemsresearchgate.netresearchgate.netacsmaterial.comnih.govresearchgate.netbeilstein-journals.orgbenchchem.com

When this compound is incorporated into multicomponent systems, such as microemulsions or mixtures with oils, water, and other surfactants (e.g., Span 80, CTAB), its phase behavior becomes more complex and can be mapped using phase diagrams. Ternary and pseudo-ternary phase diagrams are instrumental in identifying the different liquid crystalline phases that can form, including lamellar (Lα), hexagonal (HII), and cubic phases (e.g., Ia3d, Pn3m) researchgate.netresearchgate.netnih.govbeilstein-journals.org. The addition of co-surfactants, such as cetyltrimethylammonium bromide (CTAB), can significantly influence the phase behavior, enabling the formation of hexagonal, cubic, and lamellar phases that might not be accessible in binary systems nih.gov. These phase diagrams are vital for predicting the synthesis of mesostructured materials, such as silica (B1680970) films, and for understanding the formulation of stable microemulsions nih.gov.

Formation of Advanced Nanostructures

The amphiphilic nature of this compound allows it to self-assemble into various nanoscale architectures, which are of significant interest for applications in drug delivery and materials science.

The characteristic structure of this compound, with its hydrophilic head and hydrophobic tail, drives its self-assembly into bilayer structures such as vesicles and liposomes researchgate.netresearchgate.netnih.gov. These nanostructures are typically formed through processes involving mixed micelles, followed by the removal or dilution of detergents, or via templated assembly acs.orgresearchgate.netwikipedia.orgnih.gov. The size and properties of these vesicles can be precisely controlled by parameters like detergent concentration during the self-assembly process researchgate.net. Vesicles and liposomes formed using this compound or related compounds are valuable for encapsulating active compounds, enhancing drug solubility and bioavailability, and serving as model systems for biological membranes researchgate.netresearchgate.netnih.govresearchgate.netacs.orgnih.gov.

Beyond vesicles, this compound and its derivatives can self-assemble into other ordered nanoscale structures, including nanotubes. For example, N-hexadecyl-d-maltosylamine, a related compound, has been shown to form nanotubes with diameters of approximately 25 nm and lengths of up to 600 nm nih.gov. The formation of these nanotubes is often facilitated by helical intermediates or specific molecular packing arrangements, driven by controlled self-assembly processes uoc.grnih.govontosight.airsc.org. These ordered aggregates offer unique structural properties for various applications.

Table 1: Nanotube Dimensions of Related Glycolipid Derivatives

Compound NameNanotube Diameter (nm)Nanotube Length (nm)Reference
N-hexadecyl-d-maltosylamine~25~600 nih.gov

The self-assembly capabilities of this compound make it a valuable component in the construction of nanoscale carriers for diverse research applications, particularly in the pharmaceutical and cosmetic industries researchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov. These carriers, including vesicles and liposomes, are investigated for their potential to improve drug delivery by enhancing solubility, bioavailability, and enabling targeted delivery of therapeutic agents researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. Its mild surfactant properties also lend themselves to cosmetic formulations researchgate.netfrontiersin.org. In biotechnology, this compound aids in the solubilization of membrane proteins, a critical step in structural and functional studies frontiersin.org. Furthermore, its biodegradability and low toxicity contribute to its appeal as an environmentally friendly alternative surfactant mdpi.comfrontiersin.org.

Nanotube and Other Ordered Aggregate Architectures

Influence of Structural Modifications on Self-Assemblyuoc.grnih.govacs.orgontosight.aimdpi.comlibretexts.org

The self-assembly behavior of this compound is sensitive to subtle changes in its molecular structure. Modifications to the alkyl chain length, the nature of the headgroup, the presence of branching, and the degree of hydration can all significantly alter the resulting supramolecular structures and their properties.

Alkyl Chain Length: Increasing the length of the alkyl chain, such as from shorter chains to the hexadecyl (C16) chain, generally enhances hydrophobicity, which influences the critical micelle concentration (CMC) and lipid solubility mdpi.com. Conversely, shorter chains tend to improve water solubility and foaming capacity mdpi.com. For alkyl glucosides, longer alkyl chains typically lead to a decrease in CMC.

Headgroup and Stereochemistry: Variations in the sugar headgroup, such as the difference between glucose and maltose, or changes in stereochemistry (e.g., α vs. β anomers), can impact phase behavior and the morphology of self-assembled aggregates beilstein-journals.orgmdpi.com. The anomeric configuration, specifically, can influence micelle shape (e.g., cylindrical vs. worm-like) and rheological characteristics acs.org.

Hydration: The amount of water present is a critical factor, significantly affecting the thermotropic phase transitions and the types of liquid crystalline phases that form d-nb.infouoc.gr.

Branching: Alkyl chain branching in glycolipids can contribute to the stabilization of reversed-type phases and lamellar phases ontosight.ailibretexts.org.

Impact of Glycosidic Linkage Anomeric Configuration

The stereochemistry at the anomeric carbon of the glucose moiety plays a critical role in the supramolecular organization of alkyl glucosides. Studies on related compounds, such as hexadecyl maltosides (α-C16G2 and β-C16G2), reveal distinct self-assembly behaviors based on the anomeric configuration of the glycosidic linkage researchgate.netacs.orgx-mol.netacs.org.

Micelle Morphology: The β-anomer (e.g., Hexadecyl β-D-glucopyranoside) tends to form more elongated, worm-like micelles with greater persistence lengths compared to the α-anomer (e.g., Hexadecyl α-D-glucopyranoside) researchgate.netacs.orgx-mol.netacs.org. This difference is attributed to closer packing of the headgroups in the palisade layer for the β-anomer, which reduces micelle curvature and promotes the formation of extended structures researchgate.netacs.org.

Critical Micelle Concentration (CMC): The anomeric configuration can also influence the CMC, the concentration above which monomers self-assemble into micelles. While some studies on octyl glycosides show that the α-anomer can have a lower CMC than the β-anomer (e.g., α-mannoside vs. β-mannoside) rsc.orgrsc.org, other studies on hexadecyl maltosides indicate that the α-anomer may exhibit a lower CMC than the β-anomer researchgate.netacs.org. These variations suggest that the specific sugar structure and the precise headgroup interactions are crucial determinants.

Packing and Intermolecular Interactions: The β-anomeric configuration is often associated with stronger intermolecular headgroup interactions, contributing to the rigidity and stability of the elongated micelles formed researchgate.netacs.org.

Effects of Hydrophobic Chain Length and Branching

The length and structure of the hydrophobic alkyl chain are primary drivers of self-assembly, directly influencing the surfactant's solubility, CMC, and the morphology of the aggregates formed.

Chain Length: Increasing the hydrophobic chain length generally leads to decreased water solubility of the monomer and a lower CMC, indicating increased efficiency in micelle formation huji.ac.ilanatrace.comnih.govresearchgate.net. For instance, longer alkyl chains promote closer packing of monomers within the micelle core huji.ac.ilanatrace.com. Studies on various alkyl glucosides show that as the alkyl chain length increases, the aggregation number of the micelles tends to increase nih.govresearchgate.net. For example, the aggregation number can increase by approximately 12–16 monomers per additional carbon atom in the alkyl chain nih.govresearchgate.net. Hexadecyl (C16) chains, being long, contribute to strong hydrophobic interactions, favoring the formation of larger aggregates and potentially different phase behaviors compared to shorter-chain analogues like octyl (C8) or decyl (C10) glucosides nih.govresearchgate.netchemsynlab.com.

Branching: Branching in the hydrophobic tail can affect the packing efficiency of surfactant molecules. Branched chains tend to cause looser packing within micelles compared to linear chains huji.ac.ilanatrace.com. This can influence the CMC and the types of liquid crystalline phases formed. For example, branched alkyl glucosides have been shown to exhibit different phase behaviors, including lamellar and micellar phases, with the specific phase dependent on the degree of branching and chain length acs.orgresearchgate.net. Branching can also stabilize reversed phases and lamellar phases in glycolipids researchgate.net.

Role of Functional Group Derivatization

Modifications to the hydroxyl groups of the glucose headgroup or alterations to the terminal end of the hexadecyl chain can significantly impact the self-assembly properties of this compound.

Headgroup Modification: Converting the hydroxyl groups on the glucose moiety to other functional groups, such as amino, quaternary ammonium, or betaine (B1666868) groups, can enhance water solubility and alter surface-active properties google.comresearchgate.net. For instance, creating anionic or amphoteric derivatives can improve solubility, overcoming limitations of the parent alkyl polyglucosides researchgate.net. The nature of the headgroup, including its size and charge, influences the packing parameter and curvature of the aggregates rsc.org.

Tail Modification: Introducing unsaturation or branching into the hydrophobic tail, or modifying its terminal group, can also affect self-assembly. For example, the presence of unsaturation can influence packing and phase behavior researchgate.netnih.gov. In dimeric surfactants derived from alkyl glucosides, variations in the spacer functionality and type (rigid or flexible) between the two headgroups can lead to distinct aggregation behaviors conicet.gov.ar. Functionalizing the aromatic moiety of aromatic-carbohydrate amphiphiles with flexible alkoxy groups can alter supramolecular structure and gelation properties rsc.org.

Data Tables

The following tables summarize key quantitative data related to the self-assembly of alkyl glucosides and related compounds, providing context for this compound's behavior.

Table 1: Critical Micelle Concentrations (CMC) of Selected Alkyl Glucosides and Maltosides

SurfactantHydrophobic Chain LengthAnomeric ConfigurationCMC (mM)Reference(s)
n-Octyl β-D-glucopyranoside (OGP)C8β28.3 rsc.orgrsc.org
n-Octyl α-D-mannosideC8α10.9 rsc.orgrsc.org
n-Octyl β-D-glucopyranoside (OG)C8β18-20 chemsynlab.com
n-Octyl β-D-glucopyranoside (OGP)C8β~20-25 mdpi.com
n-Octyl β-D-thioglucopyranosideC8βLower than OGP mdpi.com
n-Hexadecyl-α-D-maltopyranosideC16αLower than β-C16G2 researchgate.netacs.org
n-Hexadecyl-β-D-maltopyranosideC16βHigher than α-C16G2 researchgate.netacs.org
Lauryl glucosideC12Not specified0.05 wt% researchgate.net

Table 2: Aggregation Numbers of Alkyl Glucosides and Maltosides

SurfactantHydrophobic Chain LengthAggregation NumberReference(s)
n-Octyl β-D-glucopyranoside (OG)C827-100 chemsynlab.com
n-Octyl β-D-glucopyranosideC8127 (at 70 mM) nist.gov
n-Octyl glucoside (OG)C8~50,000 Daltons nih.gov
n-Hexadecyl-α-D-maltopyranosideC16Forms smaller micelles researchgate.netacs.orgx-mol.net
n-Hexadecyl-β-D-maltopyranosideC16Forms elongated micelles researchgate.netacs.orgx-mol.net

Table 3: Trend of Aggregation Number with Alkyl Chain Length

Surfactant ClassChain Length IncreaseApproximate Aggregation Number IncreaseReference(s)
Phosphocholines+1 Carbon~14 monomers/micelle nih.govresearchgate.net
Maltosides+1 Carbon~16 monomers/micelle nih.gov
Alkyl Glucosides+1 Carbon~16 monomers/micelle nih.gov

Compound List:

this compound

Hexadecyl α-D-glucopyranoside

Hexadecyl β-D-glucopyranoside

Hexadecyl maltoside (α-C16G2)

Hexadecyl maltoside (β-C16G2)

Octyl glucoside (OG)

Octyl β-D-glucopyranoside (OGP)

Octyl α-D-mannoside

Octyl β-D-mannoside

Lauryl glucoside

Branched alkyl glucosides (e.g., 2-ethylhexyl glucoside, isooctyl glucoside, 2-propylheptyl glucoside, isodecyl glucoside)

Alkyl polyglucosides (APG)

Alkyl thioglycosides

Glucosamine-based surfactants

Interactions with Biological Systems and Biomolecules Research Context

Membrane Biophysics and Lipid Bilayer Interactions

Hexadecyl glucoside, as a surfactant, significantly influences the biophysical properties of lipid bilayers, which are the foundational structures of cell membranes. nih.gov Its interaction with these membranes is a key area of research for understanding its biological effects.

Mechanisms of Interaction with Model Cell Membranes

The interaction of this compound with model cell membranes, such as liposomes and lipid monolayers, is primarily governed by its amphipathic nature. The hydrophobic hexadecyl tail partitions into the nonpolar core of the lipid bilayer, while the hydrophilic glucoside headgroup remains at the aqueous interface. frontiersin.org This insertion disrupts the native packing of the lipid molecules.

The process of membrane solubilization by detergents like this compound is thought to occur in stages. Initially, detergent monomers partition into the lipid bilayer. huji.ac.il As the concentration of the detergent increases, cooperative interactions between the detergent molecules destabilize the bilayer, leading to the formation of mixed lipid-detergent fragments and eventually the complete dissolution of the membrane into mixed micelles. huji.ac.il

The length of the alkyl chain plays a crucial role in these interactions. Longer alkyl chains, such as the C16 chain in this compound, enhance the hydrophobicity of the molecule. This increased hydrophobicity leads to a higher affinity for the lipid bilayer. researchgate.net Studies comparing alkyl glucosides with varying chain lengths have shown that an increase in the alkyl chain length drastically reduces the surfactant's critical micelle concentration (CMC) and increases its affinity for the bilayer. researchgate.net For instance, octyl glucoside has a higher ability to saturate and solubilize liposomes compared to dodecyl glucoside, which exhibits a higher degree of partitioning into the liposomes. researchgate.net

The interaction is also influenced by the lipid composition of the membrane. For example, the presence of cholesterol, a key component of many biological membranes, can alter the behavior of detergents. nih.govnih.gov

Membrane Permeability Modulation Studies

This compound can modulate the permeability of lipid membranes. By inserting into the lipid bilayer and disrupting its structure, it can increase the passage of molecules across the membrane. researchgate.net This property is a subject of study for its potential applications in drug delivery, where controlled membrane permeabilization is desired. nih.gov

Research has shown that surfactants can induce membrane permeability at concentrations below those that cause complete cell lysis. researchgate.netnih.gov The degree of permeability change is dependent on the concentration of the surfactant and its specific chemical properties. nih.gov Studies using model systems have demonstrated that the interaction of surfactants with lipid bilayers can lead to the formation of pores or other defects in the membrane, thereby increasing its permeability. nih.gov

The ability of alkyl glucosides to alter membrane permeability is also relevant in the context of their antimicrobial activity, where disruption of the bacterial cell membrane is a key mechanism of action.

Membrane Protein Solubilization and Purification Methodologies

The extraction and purification of membrane proteins are critical for their structural and functional characterization. nih.govresearchgate.net this compound and other alkyl glucosides are valuable tools in this field due to their ability to solubilize these proteins from their native lipid environment. huji.ac.ilwikipedia.org

Detergent Efficacy in Membrane Protein Extraction

The primary function of a detergent in membrane protein extraction is to disrupt the lipid bilayer and form mixed micelles containing the protein, lipids, and detergent. The hydrophobic portion of the detergent shields the transmembrane domains of the protein from the aqueous environment, preventing aggregation. huji.ac.il

The efficacy of a detergent is influenced by several factors, including its alkyl chain length and head group. Longer-chain glycosides, such as dodecyl maltoside and hexadecyl maltoside, have been shown to be effective in stabilizing various oligomeric states of membrane proteins like the G-protein coupled receptor (GPCR), rhodopsin. huji.ac.il While maltoside detergents are often considered more effective for stabilizing membrane proteins, glucoside detergents like this compound are favored for structural studies because they tend to form smaller protein-detergent complexes (PDCs), which are more amenable to crystallization and NMR spectroscopy. nih.gov

The choice of detergent is critical and often needs to be empirically determined for each specific protein. nih.gov Screening various detergents is a common practice to optimize the yield and stability of the target membrane protein. nih.gov

Table 1: Comparison of Detergent Properties Relevant to Membrane Protein Extraction

Detergent Alkyl Chain Length Head Group Critical Micelle Concentration (CMC) General Efficacy
This compound C16 Glucoside Low Effective for solubilization, forms smaller PDCs suitable for structural studies. nih.gov
Dodecyl maltoside (DDM) C12 Maltoside Low Widely used, good for stabilizing many membrane proteins. huji.ac.ilnih.gov
Octyl glucoside (OG) C8 Glucoside High Requires higher concentrations, can be harsher on sensitive proteins. peakproteins.comresearchgate.net
Lauryl Maltose Neopentyl Glycol (LMNG) Two C12 tails Neopentyl Glycol Maltoside Very Low Excellent for stabilizing delicate membrane proteins. peakproteins.com

Applications in Protein Crystallization and Structural Studies

Once a membrane protein is solubilized and purified, the next challenge is to obtain high-quality crystals for X-ray crystallography or to prepare samples for other structural biology techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The detergent used plays a crucial role in this process.

Glucoside detergents, including this compound, are often preferred for structural studies because they typically form smaller and more homogeneous protein-detergent complexes. nih.gov This is advantageous for crystallization, as large and heterogeneous PDCs can hinder the formation of well-ordered crystals. biocompare.com While maltosides may be better for initial stabilization, a switch to a glucoside detergent may be beneficial for crystallization. nih.gov

The presence of a neutral detergent like octyl glucoside has been observed to have a positive influence on the crystallization of even soluble proteins, leading to more reproducible and rapid growth of larger crystals. escholarship.org This suggests a general beneficial effect of some detergents on the crystallization process. escholarship.org The detergent concentration must be carefully optimized, as an excess of detergent micelles can interfere with crystal formation. nih.gov

Protein and Enzyme Interactions

Beyond its role in membrane manipulation, this compound can also interact directly with soluble proteins and enzymes, influencing their structure and function.

The interaction between surfactants and proteins is complex and depends on the specific protein, the surfactant's chemical structure (e.g., chain length, head group), and the solution conditions. rsc.org Surfactants can bind to the hydrophobic regions of proteins, which can lead to conformational changes. rsc.org In some cases, this can result in protein denaturation, particularly with ionic surfactants. rsc.org However, non-ionic surfactants like alkyl glucosides are generally considered milder. dojindo.com

The binding of surfactants can alter the enzymatic activity. For instance, some surfactants can stimulate the activity of certain enzymes by making the substrate more accessible or by inducing a more active enzyme conformation. nih.gov Conversely, other surfactants can be inhibitory. nih.gov

The study of these interactions is important for understanding the potential effects of surfactants in biological systems and for various biotechnological applications. For example, understanding how detergents affect enzyme stability is crucial in industrial processes. thermofisher.com Protein-protein interactions, which are fundamental to most biological processes, can also be modulated by the presence of surfactants. frontiersin.orgpnas.org

Adsorptive Immobilization of Proteins on Hexadecylated Surfaces

Glycoconjugate Research and Structural Biology

This compound and related alkyl glycosides are valuable tools in glycoconjugate research and structural biology. Their amphipathic nature—possessing both a hydrophilic sugar headgroup and a hydrophobic lipid tail—allows them to mimic certain aspects of natural biological molecules and structures, facilitating the study of complex biological processes.

Glycoconjugates are critical biological molecules where carbohydrates are linked to proteins or lipids. nih.gov They are fundamental components of cell surfaces and are involved in a vast array of cell-cell recognition, signaling, and immune responses. nih.govwikipedia.org Synthetic molecules like this compound provide simplified, well-defined systems for probing the interactions and functions of their natural counterparts. acs.org

Biological membranes are fundamentally composed of a phospholipid bilayer, which creates a barrier between the cell's interior and the external environment. harvard.edu Embedded within and associated with this bilayer are various proteins and other lipids, including cholesterol and glycolipids. nih.govnih.gov Glycolipids, which are lipids with attached carbohydrate moieties, are typically found in the outer leaflet of the plasma membrane with their sugar portions exposed to the cell's exterior. nih.gov

This compound shares the essential amphipathic architecture of these natural membrane lipids.

Hydrophilic Head: The glucose moiety is polar and water-soluble.

Hydrophobic Tail: The 16-carbon hexadecyl chain is nonpolar and lipid-soluble.

This structure allows this compound to spontaneously self-assemble in aqueous solutions, forming structures like micelles or bilayers, much like natural phospholipids (B1166683) and glycolipids. Because of this property, it can be integrated into artificial membrane systems or used to create model membranes for biophysical studies. Researchers use such simplified systems to investigate fundamental membrane properties or the behavior of membrane-associated proteins without the complexity of a native cell membrane extract. nih.gov

Table 2: Structural Comparison of this compound and a Natural Glycolipid

Feature This compound Natural Glycolipid (e.g., Glucosylceramide)
Hydrophilic Head A single glucose unit. A single glucose unit (or more complex oligosaccharide).
Linkage Ether or glycosidic bond. Glycosidic bond.
Hydrophobic Tail A single 16-carbon alkyl chain (hexadecyl). A ceramide moiety, which consists of a sphingosine (B13886) backbone and a fatty acid chain.
Overall Structure Simple, synthetic amphiphile. Complex, naturally occurring sphingolipid.

Studies on Glycoside-Biomolecule Recognition (e.g., Lectins)

One of the most significant roles of cell-surface glycans is their participation in molecular recognition events. Specific proteins, known as lectins, have evolved to recognize and bind to particular carbohydrate structures with high specificity. wikipedia.orgmdpi.com These interactions are central to processes ranging from pathogen attachment to immune system modulation. wikipedia.orgmdpi.com

This compound serves as an excellent tool in this area of research. The exposed glucose headgroup can act as a ligand for lectins that specifically recognize glucose or mannose residues (as they share a similar structure). wikipedia.org By immobilizing this compound on a surface or incorporating it into liposomes, researchers can create a platform to study the binding kinetics and specificity of various lectins.

For example, Concanavalin A is a well-studied plant lectin that binds to α-D-mannosyl and α-D-glucosyl groups. wikipedia.org Studies could use this compound to investigate this interaction, providing insights into the fundamental principles of carbohydrate-protein recognition. Because synthetic glycosides can be produced in high purity and their structure precisely controlled, they offer advantages over complex mixtures of glycoconjugates isolated from natural sources. acs.org This makes them valuable probes for understanding how lectins function and for developing potential therapeutic agents that can modulate lectin activity. researchgate.net

Table 3: Examples of Lectins and Their Carbohydrate Specificity

Lectin Source Specific Carbohydrate Ligand(s)
Concanavalin A (ConA) Jack bean (Canavalia ensiformis) α-D-Mannose, α-D-Glucose wikipedia.org
Wheat Germ Agglutinin (WGA) Wheat germ N-Acetylglucosamine, Sialic Acid
R-Type Lectins Various (animals, bacteria) Galactose (Gal), N-Acetylgalactosamine (GalNAc) mdpi.com
P-Type Lectins Animals Mannose-6-phosphate mdpi.com

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Mechanisms

The biodegradation of hexadecyl glucoside primarily follows pathways that cleave the glycosidic bond and subsequently metabolize the resulting components.

Enzymatic Hydrolysis of Glycosidic Bonds

The initial step in the biodegradation of this compound involves the enzymatic hydrolysis of the glycosidic bond linking the hexadecyl chain to the glucose molecule europa.euatamanchemicals.comresearchgate.neteuropa.eu. This reaction is typically catalyzed by β-glucosidases or similar glycosyl hydrolases tu.ac.thresearchgate.netresearchgate.netnih.govdiva-portal.org. These enzymes cleave the O-glycosidic linkage, yielding hexadecanol (B772) (cetyl alcohol) and glucose europa.euatamanchemicals.comeuropa.eu. Glucose readily enters the host organism's carbohydrate metabolic pathways, where it is further catabolized into carbon dioxide and water europa.euatamanchemicals.com. Research has shown that the specificity of these enzymes can be influenced by the structure of the glycosidic bond, with some enzymes showing a preference for β-anomers .

Oxidation and Subsequent Metabolic Fates of Alkyl Chains

Following the hydrolysis of the glycosidic bond, the hexadecyl (C16) alkyl chain, released as hexadecanol, undergoes further metabolic transformation. This process typically involves oxidation pathways, including β-oxidation and ω-oxidation europa.eumst.dkasm.orgnih.govresearchgate.net.

  • β-Oxidation: This is a common pathway for fatty acid degradation, where the alkyl chain is progressively shortened by the removal of two-carbon units (acetyl-CoA) europa.euatamanchemicals.comfrontiersin.org. Hexadecanol is first oxidized to hexadecanal, and then to hexadecanoic acid (palmitic acid). Palmitic acid then enters the β-oxidation cycle europa.euatamanchemicals.com.
  • ω-Oxidation: This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the alkyl chain, leading to the formation of ω-hydroxy fatty acids and subsequently dicarboxylic acids europa.eumst.dkasm.orgnih.govresearchgate.net.
  • Long-chain fatty alcohols like hexadecanol tend to undergo lipophilic metabolism, potentially forming glycerolipids, in addition to β-oxidation metabolites europa.eu. Research indicates that hexadecanol itself is rapidly degraded, with hexadecanoic acid reaching maximum levels within a few hours, and more polar metabolites appearing even faster .

    Central Scission Pathway Analysis

    The central scission pathway, also referred to as ether cleavage, is a significant mechanism in the biodegradation of certain surfactants, particularly alcohol ethoxylates mst.dkresearchgate.netresearchgate.netpjoes.com. While this pathway is well-established for ethoxylated surfactants, research on alkyl glucosides like this compound primarily focuses on the hydrolysis of the glycosidic bond as the initial step, rather than a central ether cleavage europa.euatamanchemicals.comresearchgate.neteuropa.eu. However, studies on alkyl polyglucosides (APGs) in general have confirmed a central scission pathway for their biodegradation researchgate.netresearchgate.net. This pathway, when applied to APGs, would imply a cleavage within the molecule that could release the fatty alcohol and a carbohydrate fragment. For this compound, this would mean the initial cleavage of the glycosidic bond is the primary "scission" event, followed by the metabolism of the released hexadecanol and glucose europa.euatamanchemicals.com.

    Factors Affecting Biodegradation Kinetics

    Several factors influence the rate and extent of this compound biodegradation.

    Influence of Alkyl Chain Length and Structure

    The length and structure of the alkyl chain play a crucial role in the biodegradation kinetics of alkyl glucosides. Generally, longer alkyl chains, such as the hexadecyl (C16) chain, are associated with faster biodegradation rates compared to shorter chains, up to a certain point researchgate.netresearchgate.netnih.gov. This is because longer hydrophobic chains can interact more effectively with microbial enzymes. However, excessively long or branched chains can sometimes hinder degradation. Studies on APGs have shown that longer alkyl chains are biodegraded faster than shorter ones, and the degradation rate can follow an order like C8 > C10 ~ C12 > C14 researchgate.net. For this compound, the C16 chain is considered long, and its degradation is influenced by the efficiency of the enzymes involved in fatty alcohol metabolism europa.eu.

    Role of Sugar Moiety and Degree of Glycosylation

    The sugar moiety, in this case, glucose, is readily metabolized by microorganisms europa.euatamanchemicals.com. The degree of glycosylation, referring to the number of glucose units attached to the alkyl chain (forming oligomers), can also influence biodegradation rates. Research suggests that a longer sugar chain can lead to slower biodegradation of APGs researchgate.net. However, this compound is typically a mono-glucoside, meaning it has a single glucose unit. In such cases, the primary determinant of biodegradation kinetics is often the alkyl chain length and the efficiency of the enzymatic systems that hydrolyze the glycosidic bond and metabolize the resulting fatty alcohol.


    Compound List:

  • This compound
  • Hexadecanol
  • Glucose
  • Palmitic acid
  • Hexadecanal
  • Hexadecanoic acid
  • Dicarboxylic acids
  • ω-hydroxy fatty acids
  • Glycerolipids
  • Acetyl-CoA
  • Fatty acyl-CoA
  • Fatty acyl-ACP
  • Free fatty acids
  • Fatty aldehyde dehydrogenase (FALDH)
  • Fatty alcohol:NAD oxidoreductase (FAO)
  • Alkyl polyglucosides (APGs)
  • Octyl glucoside
  • Dodecyl maltoside
  • Advanced Characterization Techniques and Computational Approaches

    Spectroscopic Analysis in Structural Elucidation

    Spectroscopic techniques are fundamental in confirming the molecular structure and identifying functional groups within Hexadecyl glucoside.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed structure of this compound. It provides information about the connectivity of atoms and the chemical environment of protons and carbons.

    ¹H NMR Spectroscopy : This technique reveals characteristic signals for both the hexadecyl chain and the glucose moiety. The anomeric proton (H-1) of the glucose unit typically appears as a doublet in the range of δ 4.3-5.0 ppm, with its chemical shift being indicative of the α or β configuration of the glycosidic linkage wikipedia.org. The protons of the hexadecyl chain exhibit signals in the aliphatic region, with the terminal methyl group appearing around δ 0.8-0.9 ppm and the methylene (B1212753) groups (CH₂) showing signals from δ 1.2-1.4 ppm up to the CH₂ adjacent to the oxygen atom of the glucoside, which resonates further downfield. The hydroxyl protons of the glucose unit can also be observed, often as broad signals, depending on the solvent and temperature.

    ¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon backbone. The anomeric carbon (C-1) of the glucose unit typically resonates in the range of δ 100-105 ppm rsc.orgmdpi.com. The other carbons of the glucose ring appear in the δ 60-80 ppm region, while the carbons of the hexadecyl chain show signals from the terminal methyl carbon around δ 14 ppm, with methylene carbons appearing in the δ 22-32 ppm range, and the carbon directly attached to the oxygen atom resonating around δ 60-65 ppm.

    Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

    Proton/CarbonTypical Chemical Shift (ppm)Assignment
    ¹H - CH₃0.8-0.9Terminal methyl group of hexadecyl chain
    ¹H - CH₂1.2-1.4Methylene groups of hexadecyl chain
    ¹H - CH₂-O~3.6Methylene group adjacent to glycosidic oxygen
    ¹H - H-14.3-5.0Anomeric proton of glucose
    ¹³C - CH₃~14Terminal methyl carbon of hexadecyl chain
    ¹³C - CH₂22-32Methylene carbons of hexadecyl chain
    ¹³C - CH₂-O~60-65Carbon adjacent to glycosidic oxygen
    ¹³C - C-1100-105Anomeric carbon of glucose
    ¹³C - C-2,3,4,5,660-80Other carbons of the glucose ring

    Fourier Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy is used to identify the presence of specific functional groups in this compound by analyzing the absorption of infrared radiation.

    O-H Stretching : A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups (-OH) present in the glucose moiety, indicative of hydrogen bonding creative-proteomics.comfrontiersin.orgdrawellanalytical.comcabidigitallibrary.org.

    C-H Stretching : Absorption bands in the region of 2850-2960 cm⁻¹ correspond to the stretching vibrations of C-H bonds in both the aliphatic hexadecyl chain and the glucose ring frontiersin.orgdrawellanalytical.comresearchgate.netmasterorganicchemistry.com.

    C-O Stretching : Strong absorption bands in the region of 1000-1200 cm⁻¹ are indicative of C-O stretching vibrations, particularly from the glycosidic linkage and the ether bonds within the glucose ring frontiersin.orgcabidigitallibrary.orgresearchgate.net.

    Table 2: Characteristic FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹)Functional Group / Vibration
    3200-3500O-H stretching (hydroxyls)
    2850-2960C-H stretching (aliphatic)
    1000-1200C-O stretching (ether, glycosidic)

    Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

    Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. ESI-MS is commonly employed due to its suitability for polar and moderately sized molecules.

    Molecular Ion Peak : this compound has a molecular formula of C₂₂H₄₄O₆, with a theoretical monoisotopic mass of approximately 404.61 g/mol . In ESI-MS, it typically appears as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or an ammoniated adduct [M+NH₄]⁺ researchgate.netconicet.gov.arresearchgate.netbanglajol.info. For instance, the protonated molecule would be observed around m/z 405.6.

    Fragmentation Patterns : Fragmentation can provide further structural confirmation. Common fragments might arise from the cleavage of the glycosidic bond or fragmentation within the glucose ring or the hexadecyl chain.

    Table 3: Expected Mass Spectrometric Data for this compound

    Ion TypeExpected m/z (approx.)Formula Contribution
    [M+H]⁺405.6C₂₂H₄₅O₆
    [M+Na]⁺427.6C₂₂H₄₄NaO₆
    [M+NH₄]⁺422.6C₂₂H₄₈NO₆

    UV-Visible Spectroscopy for Quantitative Analysis

    This compound, being an alkyl glucoside, does not possess significant chromophores that absorb light in the typical UV-Visible range (200-800 nm) researchgate.netscirp.orgresearchgate.netflorajournal.comlcms.czrichmondscientific.comjasco-global.com. Consequently, it is not directly quantifiable using UV-Vis spectroscopy on its own. However, it can be used indirectly in analytical methods:

    Indirect Detection : It may be employed in conjunction with other compounds that do absorb UV-Vis light, or if it is part of a reaction or formulation where a UV-Vis active component is present. For example, it has been used in studies to determine its critical micelle concentration (CMC) by monitoring changes in absorbance of an added dye researchgate.netresearchgate.net.

    Analysis of Derivatives : If this compound is chemically modified to introduce a chromophore, UV-Vis spectroscopy can then be used for its quantification.

    Scattering Methods for Supramolecular Structure Determination

    Scattering techniques are vital for understanding the aggregation behavior and supramolecular structures formed by this compound in solution.

    Dynamic Light Scattering (DLS)

    Dynamic Light Scattering (DLS) is a powerful technique used to determine the hydrodynamic size distribution of particles or aggregates in solution horiba.comwyatt.com. For this compound, DLS is employed to study its self-assembly into micelles above its critical micelle concentration (CMC).

    Hydrodynamic Radius (Rh) : DLS measurements can yield the hydrodynamic radius (Rh) of the micelles formed by this compound. The size of these micelles is influenced by factors such as concentration, temperature, and the presence of other solutes. Studies on similar alkyl glucosides indicate that micellar sizes can range from a few nanometers upwards, depending on the specific conditions uni-hamburg.deresearchgate.netotago.ac.nz. For example, the hydrodynamic radius of aggregates formed by similar surfactants can be in the range of 1-10 nm, though larger structures or clusters might also be detected researchgate.netotago.ac.nzresearchgate.netwyatt.com.

    Aggregation Behavior : DLS can reveal the onset of aggregation and provide insights into the stability and size distribution of the formed aggregates. Changes in the scattering intensity or the presence of multiple peaks in the size distribution can indicate complex aggregation phenomena or the formation of different types of structures.

    Table 4: Representative DLS Findings for Alkyl Glucosides (Illustrative)

    Surfactant TypeConditions (Example)Measured Hydrodynamic Radius (Rh) (nm)Reference Type
    Alkyl GlucosideAqueous solution, above CMC1-10General APG
    This compoundAqueous solution, specific concentration/temperature~2-5 (micelles)Illustration
    C₁₆-Alkyl GlucosideAqueous solution~70 (for a related amino-hexadecyl glucoside) uni-hamburg.de

    Compound List:

    this compound

    Emerging Research Directions and Future Perspectives

    Sustainable Production Technologies and Industrial Scale-Up

    The chemical industry is increasingly prioritizing green chemistry principles, and the production of hexadecyl glucoside is no exception. Traditional synthesis methods can be resource-intensive and generate significant waste. Current research is exploring more sustainable routes, including enzymatic synthesis and biotechnological approaches, aiming to reduce environmental impact and improve efficiency for industrial scale-up.

    Enzymatic synthesis, utilizing glycoside hydrolases or cyclodextrin (B1172386) glycosyltransferases (CGTases), offers a promising alternative to conventional chemical synthesis. These biocatalytic methods can operate under milder conditions, reduce the need for hazardous solvents and catalysts, and often lead to higher specificity, minimizing by-product formation lu.sersc.org. For instance, studies have shown that enzymes can catalyze the transglycosylation of alcohols with starch or cyclodextrins to produce alkyl glucosides, including those with oligomeric head groups lu.sersc.org. While challenges remain in optimizing enzyme stability and reaction rates for large-scale industrial production, these enzymatic routes represent a significant step towards greener manufacturing processes lu.se.

    Development of Novel this compound Derivatives for Specific Research Applications

    The inherent structure of this compound provides a versatile scaffold for chemical modification, leading to novel derivatives with tailored properties for specific research applications. Researchers are synthesizing derivatives by altering the alkyl chain length, introducing functional groups onto the glucose moiety, or modifying the glycosidic linkage. These modifications can fine-tune solubility, self-assembly behavior, and interactions with biological systems.

    For example, derivatives with modified headgroups or esterified hydroxyl groups are being investigated for enhanced performance in drug delivery systems or as specialized emulsifiers mdpi.com. Research into peracylated glycosides, synthesized using environmentally friendly methods like microwave-assisted reactions, aims to create precursors for enzymatic carbohydrate preparation mdpi.com. The exploration of these derivatives is crucial for expanding the application range of alkyl glucosides in fields such as pharmaceuticals, cosmetics, and materials science.

    Fundamental Biophysical and Colloidal Science Exploration

    This compound's amphiphilic nature makes it an excellent subject for studying fundamental principles of colloid science, particularly self-assembly and interfacial behavior. Its ability to form micelles, liquid crystals, and other supramolecular structures is of significant interest.

    Studies have investigated the critical micelle concentration (CMC) and the formation of micelles by this compound. For instance, hexadecyl-β-D-glucopyranoside has demonstrated non-ionic surfactant properties with a CMC value of 1.53 × 10⁻⁵ mol dm⁻³ researchgate.netresearchgate.net. The morphology of these aggregates, whether spherical, cylindrical, or worm-like, is influenced by factors such as temperature, concentration, and subtle structural variations, such as the anomeric configuration of the glucose moiety acs.orgresearchgate.netmdpi.com. Understanding these self-assembly processes is key to harnessing this compound's potential in creating advanced materials and stable formulations.

    Table 1: Biophysical Properties of this compound

    Property Value Measurement Method Reference
    Critical Micelle Concentration (CMC) 1.53 × 10⁻⁵ mol dm⁻³ UV-visible spectroscopy, Turbidity researchgate.netresearchgate.net
    Calculated Hydrophilic-Lipophilic Balance (HLB) 8.86 Calculation researchgate.netresearchgate.net
    Molecular Weight 404.58 g/mol Computed by PubChem nih.gov
    Melting Point >110 °C Experimental

    Advanced Materials Science Integration

    The surfactant and self-assembly properties of this compound make it a valuable component in the development of advanced materials, particularly in controlled release systems for reagents and active pharmaceutical ingredients. Its ability to form stable emulsions and microemulsions, as well as its biocompatibility, are key advantages.

    This compound has been incorporated into microemulsion formulations to enhance the skin absorption and permeation of drugs like diclofenac (B195802) sodium researchgate.net. These formulations have demonstrated diffusion-controlled release kinetics, suggesting potential for sustained delivery researchgate.net. Furthermore, its use in nanocarriers and other advanced material matrices is being explored for targeted delivery and improved efficacy in various applications, including cosmetics and pharmaceuticals ontosight.ai.

    Elucidation of Complex Biological Interaction Mechanisms

    This compound's interaction with biological membranes and cellular components is an active area of research. Its surfactant properties allow it to disrupt lipid bilayers, potentially enhancing permeability and influencing cellular processes. Studies have indicated that it can alter lipid bilayer thickness and promote lateral phase separation, which can affect membrane integrity and function .

    The compound's ability to interact with biological membranes is being investigated for its potential in drug delivery and as a tool for understanding membrane biophysics. Research into these mechanisms aims to elucidate how this compound influences cellular uptake, membrane transport, and the efficacy of co-formulated active agents.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.